molecular formula C17H16N2O5 B4591694 N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide

N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B4591694
M. Wt: 328.32 g/mol
InChI Key: SFHRURMVQAZBOE-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10592162 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Detection Techniques

N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide, belonging to the NBOMe series of compounds, has been subject to research primarily focused on its metabolic pathways and detection in forensic toxicology. These studies are crucial for understanding the drug's pharmacokinetics and for developing reliable detection methods in cases of abuse or intoxication. A study by Richter et al. (2019) identified the compound's extensive metabolism in human hepatocellular carcinoma cells (HepaRG) mainly through O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 being involved in the initial reactions. The high plasma protein binding (>85%) of these compounds was also noted, emphasizing their pharmacokinetic characteristics (Richter et al., 2019).

Synthesis and Chemical Properties

Research on this compound also extends to its synthesis and chemical properties. For instance, studies on benzyl protection of alcohols, such as the work by Carlsen (1998), contribute to the broader understanding of chemical modifications and protections applicable in the synthesis of compounds like this compound. These investigations provide insights into efficient synthesis routes and chemical manipulations of similar compounds (Carlsen, 1998).

Analytical Characterization

Analytical characterization forms a significant area of research for this compound, aiding in the development of detection methods for forensic and clinical applications. Zuba and Sekuła (2013) reported on the analytical properties of similar N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, providing a framework for identifying and quantifying these compounds in various matrices. Such research is pivotal for the accurate detection and understanding of the compound's presence and role in biological systems (Zuba & Sekuła, 2013).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-5-3-2-4-11(13)9-18-16(20)17(21)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHRURMVQAZBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.